![molecular formula C16H16Cl2N2O B4059457 4-{[6-(3,4-dichlorophenyl)pyridin-3-yl]methyl}morpholine](/img/structure/B4059457.png)
4-{[6-(3,4-dichlorophenyl)pyridin-3-yl]methyl}morpholine
Übersicht
Beschreibung
4-{[6-(3,4-dichlorophenyl)pyridin-3-yl]methyl}morpholine is a useful research compound. Its molecular formula is C16H16Cl2N2O and its molecular weight is 323.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.0639685 g/mol and the complexity rating of the compound is 325. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Morpholine derivatives have been synthesized and characterized in numerous studies, indicating their importance in chemical research. For instance, a study detailed the synthesis and spectroscopic characterization of Co(III) complexes involving morpholine, showcasing their structural properties through X-ray diffraction, which reveals weak hydrogen bonding and π–π interactions (Amirnasr et al., 2001). Another research elaborated on the synthesis of morpholine derivatives as intermediates, emphasizing their role in inhibiting tumor necrosis factor alpha and nitric oxide, highlighting a green synthetic method for their production (Lei et al., 2017).
Applications in Coordination Chemistry
Morpholine compounds have found applications in coordination chemistry, where they are used to synthesize complexes with potential catalytic properties. A study on the synthesis and structural chemistry of N-{2-(arylthio/seleno)ethyl}morpholine/piperidine–palladium(II) complexes revealed their efficacy as catalysts for the Heck reaction, with the structures of these complexes showcasing nearly square planar geometry around palladium (Singh et al., 2013).
Photophysical Evaluation
Morpholine derivatives have also been evaluated for their photophysical properties. A study on the synthesis, photophysical evaluation, and computational study of 2-methoxy- and 2-morpholino pyridine compounds demonstrated high emissive fluorophores in solution and the solid state, indicating their potential use in fluorescent materials (Hagimori et al., 2019).
Antimicrobial and Antiurease Activities
Research on newly synthesized morpholine derivatives containing an azole nucleus assessed their antimicrobial and antiurease activities, revealing some compounds' efficacy against M. smegmatis, C. albicans, and S. cerevisiae, with notable enzyme inhibition activity (Bektaş et al., 2012).
Corrosion Inhibition
Morpholine derivatives have been studied for their effectiveness as corrosion inhibitors. A specific study synthesized Mannich bases from morpholine and examined their performance in protecting mild steel surfaces in hydrochloric acid solutions, showing significant inhibition efficiency (Jeeva et al., 2015).
Eigenschaften
IUPAC Name |
4-[[6-(3,4-dichlorophenyl)pyridin-3-yl]methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O/c17-14-3-2-13(9-15(14)18)16-4-1-12(10-19-16)11-20-5-7-21-8-6-20/h1-4,9-10H,5-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCNPCKWEBIOKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CN=C(C=C2)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride](/img/structure/B4059375.png)
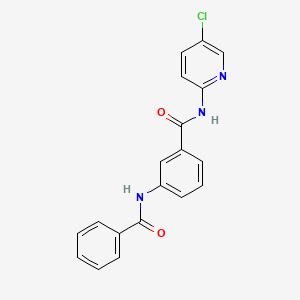
![2-[3-(Furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanylacetonitrile](/img/structure/B4059383.png)
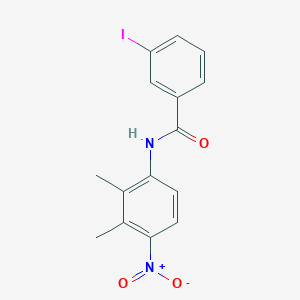
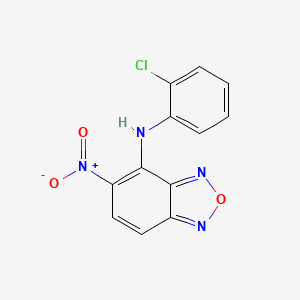
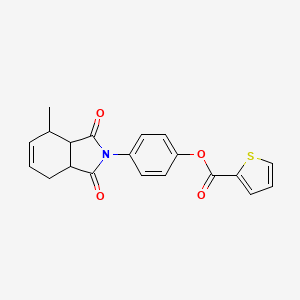
![2-[(3,4,5-trimethoxybenzoyl)amino]butanedioic Acid](/img/structure/B4059406.png)

![3,3'-[(2-methoxyphenyl)methylene]bis-1H-indole](/img/structure/B4059418.png)
![2,6-dichloro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B4059425.png)
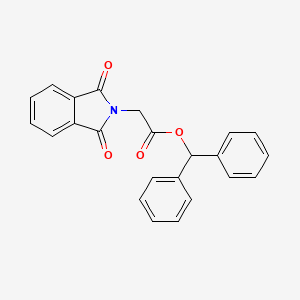
![4-[benzenesulfonyl(methyl)amino]-N-(1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B4059428.png)
![4-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-chlorobenzyl)thio]-1,3-thiazol-5(4H)-one](/img/structure/B4059448.png)
![(5Z)-5-[(Z)-2-bromo-3-phenylprop-2-enylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4059454.png)
